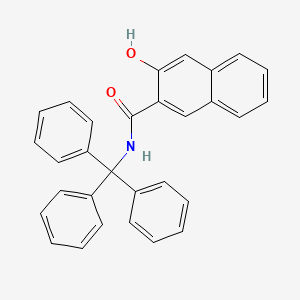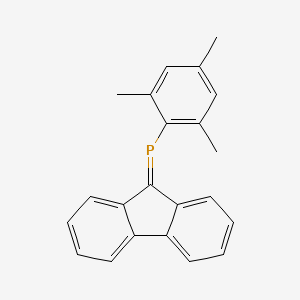
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane: is an organophosphorus compound that features a fluorenylidene group attached to a trimethylphenyl group through a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of fluorenone with a phosphine reagent in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the fluorenone, facilitating the nucleophilic attack by the phosphine reagent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions where the fluorenylidene or trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Corresponding phosphines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a probe for studying phosphorus-containing biomolecules and their interactions.
Medicine: The compound’s unique structural features make it a candidate for drug design and development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism by which (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the phosphorus atom. This coordination can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes.
Comparación Con Compuestos Similares
(9H-Fluoren-9-ylidene)phenylphosphane: Similar structure but with a phenyl group instead of a trimethylphenyl group.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)arsane: Similar structure but with an arsenic atom instead of a phosphorus atom.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)stibane: Similar structure but with an antimony atom instead of a phosphorus atom.
Uniqueness: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both the fluorenylidene and trimethylphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal centers, making it a valuable ligand in coordination chemistry and catalysis.
Propiedades
Número CAS |
90255-57-5 |
|---|---|
Fórmula molecular |
C22H19P |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
fluoren-9-ylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C22H19P/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3 |
Clave InChI |
ZODKSIQKKNVXRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



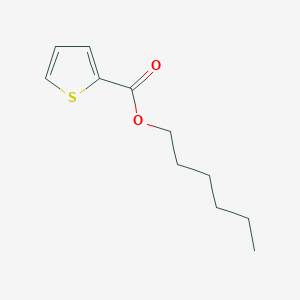

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
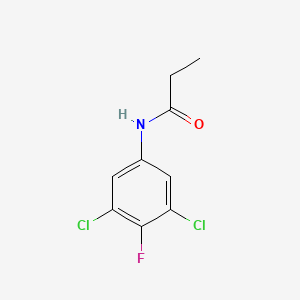
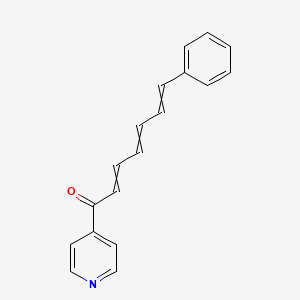
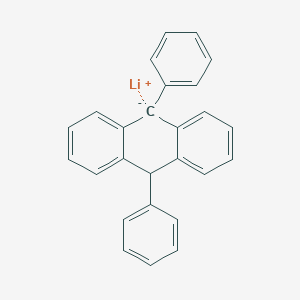
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
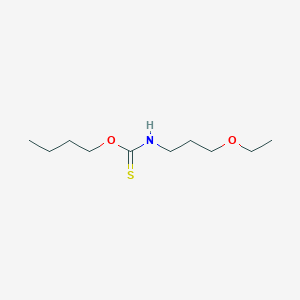
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
